Cannabichromene

Catalog No.
S522572
CAS No.
20675-51-8
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabichromene

CAS Number

20675-51-8

Product Name

Cannabichromene

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Solubility

Soluble in DMSO

Synonyms

Cannabichrome; CBC; Cannanbichromene; Pentylcannabichromene

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Description

The exact mass of the compound Cannabichromene is 314.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. It belongs to the ontological category of 1-benzopyran in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: CBC is naturally produced by the Cannabis sativa plant. Its exact concentration varies depending on the strain [].
  • Significance in Scientific Research: CBC has gained interest in recent years due to its potential therapeutic properties. Studies suggest it may have anti-inflammatory, analgesic (pain-relieving), and anticonvulsant effects [, ]. Additionally, CBC may modulate the psychoactivity of THC, although in vivo research is needed to confirm this [].

Molecular Structure Analysis

CBC's molecular formula is C21H30O2, with a molar mass of 314.469 g/mol []. Its structure shares similarities with other cannabinoids like THC and CBD, but with a slightly different arrangement of carbon atoms in the cannabichromene skeleton []. This difference may contribute to its unique properties.

A key feature of CBC's structure is the presence of a prenyl group (a five-carbon chain) attached to the core structure. This prenyl group may play a role in its interaction with biological systems [].


Chemical Reactions Analysis

  • Synthesis: CBC is naturally synthesized by the Cannabis plant. The exact biosynthetic pathway is not fully understood, but it likely involves enzymatic conversion of cannabigerolic acid (CBGA), the precursor molecule for many cannabinoids [].
  • Decomposition: Like most organic compounds, CBC can likely decompose under extreme heat or prolonged exposure to light.

Analgesia and Inflammation

Studies suggest CBC may play a role in pain management and reducing inflammation. One study published in the journal Life Sciences investigated the effects of CBC on pain perception in mice. The research found that CBC produced significant analgesic effects, suggesting its potential use in treating chronic pain conditions [].

Another study, published in ヨーロ피아 신경과학 저널 (European Journal of Neuroscience), explored the anti-inflammatory properties of CBC. The study observed that CBC inhibited the production of inflammatory mediators in immune cells, suggesting its potential use in treating inflammatory diseases [].

Cancer

Preliminary research suggests CBC may have anti-cancer properties. A study published in Natural Product Communications investigated the effect of CBC on human breast cancer cells. The study found that CBC induced cell death (apoptosis) in these cancer cells []. However, it's important to note that this research was conducted in cell cultures, and further studies are needed to determine CBC's efficacy in humans.

Neuroprotection

Some research suggests CBC may have neuroprotective properties. A study published in Biochemical Pharmacology investigated the effects of CBC on nerve cell death caused by ischemia (lack of blood flow). The study found that CBC protected nerve cells from damage, suggesting its potential use in treating neurodegenerative diseases [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.9

Exact Mass

314.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20675-51-8
18793-28-7

Wikipedia

Cannabichromene

Dates

Modify: 2023-08-15
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2: Petrosino S, Verde R, Vaia M, Allarà M, Iuvone T, Di Marzo V. Anti-inflammatory Properties of Cannabidiol, a Nonpsychotropic Cannabinoid, in Experimental Allergic Contact Dermatitis. J Pharmacol Exp Ther. 2018 Jun;365(3):652-663. doi: 10.1124/jpet.117.244368. Epub 2018 Apr 9. PubMed PMID: 29632236.
3: Gul W, Gul SW, Chandra S, Lata H, Ibrahim EA, ElSohly MA. Detection and Quantification of Cannabinoids in Extracts of Cannabis sativa Roots Using LC-MS/MS. Planta Med. 2018 Mar;84(4):267-271. doi: 10.1055/s-0044-100798. Epub 2018 Jan 22. PubMed PMID: 29359294.
4: Wang YH, Avula B, ElSohly MA, Radwan MM, Wang M, Wanas AS, Mehmedic Z, Khan IA. Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS. Planta Med. 2018 Mar;84(4):260-266. doi: 10.1055/s-0043-124873. Epub 2017 Dec 20. PubMed PMID: 29262425.
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8: Zurier RB, Burstein SH. Cannabinoids, inflammation, and fibrosis. FASEB J. 2016 Nov;30(11):3682-3689. Epub 2016 Jul 19. Review. PubMed PMID: 27435265.
9: Oláh A, Markovics A, Szabó-Papp J, Szabó PT, Stott C, Zouboulis CC, Bíró T. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016 Sep;25(9):701-7. doi: 10.1111/exd.13042. Epub 2016 Jun 15. PubMed PMID: 27094344.
10: Mariotti Kde C, Marcelo MC, Ortiz RS, Borille BT, Dos Reis M, Fett MS, Ferrão MF, Limberger RP. Seized cannabis seeds cultivated in greenhouse: A chemical study by gas chromatography-mass spectrometry and chemometric analysis. Sci Justice. 2016 Jan;56(1):35-41. doi: 10.1016/j.scijus.2015.09.002. Epub 2015 Sep 26. PubMed PMID: 26746824.
11: Gul W, Gul SW, Radwan MM, Wanas AS, Mehmedic Z, Khan II, Sharaf MH, ElSohly MA. Determination of 11 Cannabinoids in Biomass and Extracts of Different Varieties of Cannabis Using High-Performance Liquid Chromatography. J AOAC Int. 2015 Nov-Dec;98(6):1523-8. doi: 10.5740/jaoacint.15-095. PubMed PMID: 26651563.
12: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.
13: Makwana R, Venkatasamy R, Spina D, Page C. The effect of phytocannabinoids on airway hyper-responsiveness, airway inflammation, and cough. J Pharmacol Exp Ther. 2015 Apr;353(1):169-80. doi: 10.1124/jpet.114.221283. Epub 2015 Feb 5. PubMed PMID: 25655949.
14: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.
15: Shinjyo N, Di Marzo V. The effect of cannabichromene on adult neural stem/progenitor cells. Neurochem Int. 2013 Nov;63(5):432-7. doi: 10.1016/j.neuint.2013.08.002. Epub 2013 Aug 11. PubMed PMID: 23941747.
16: Swift W, Wong A, Li KM, Arnold JC, McGregor IS. Analysis of cannabis seizures in NSW, Australia: cannabis potency and cannabinoid profile. PLoS One. 2013 Jul 24;8(7):e70052. doi: 10.1371/journal.pone.0070052. Print 2013. PubMed PMID: 23894589; PubMed Central PMCID: PMC3722200.
17: Romano B, Borrelli F, Fasolino I, Capasso R, Piscitelli F, Cascio M, Pertwee R, Coppola D, Vassallo L, Orlando P, Di Marzo V, Izzo A. The cannabinoid TRPA1 agonist cannabichromene inhibits nitric oxide production in macrophages and ameliorates murine colitis. Br J Pharmacol. 2013 May;169(1):213-29. doi: 10.1111/bph.12120. PubMed PMID: 23373571; PubMed Central PMCID: PMC3632250.
18: Happyana N, Agnolet S, Muntendam R, Van Dam A, Schneider B, Kayser O. Analysis of cannabinoids in laser-microdissected trichomes of medicinal Cannabis sativa using LCMS and cryogenic NMR. Phytochemistry. 2013 Mar;87:51-9. doi: 10.1016/j.phytochem.2012.11.001. Epub 2012 Dec 29. PubMed PMID: 23280038.
19: Izzo AA, Capasso R, Aviello G, Borrelli F, Romano B, Piscitelli F, Gallo L, Capasso F, Orlando P, Di Marzo V. Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice. Br J Pharmacol. 2012 Jun;166(4):1444-60. doi: 10.1111/j.1476-5381.2012.01879.x. PubMed PMID: 22300105; PubMed Central PMCID: PMC3417459.
20: Iwata N, Kitanaka S. New cannabinoid-like chromane and chromene derivatives from Rhododendron anthopogonoides. Chem Pharm Bull (Tokyo). 2011;59(11):1409-12. PubMed PMID: 22041081.

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